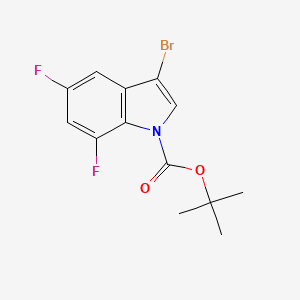
tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-bromo-5,7-difluoroindole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry The structure of 1-Boc-3-bromo-5,7-difluoroindole includes a bromine atom and two fluorine atoms attached to the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
The synthesis of 1-Boc-3-bromo-5,7-difluoroindole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Bromination: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Protection: The nitrogen atom of the indole ring is protected by introducing the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-Boc-3-bromo-5,7-difluoroindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common reagents used in these reactions include palladium catalysts, boronic acids, and acids like trifluoroacetic acid for deprotection. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-bromo-5,7-difluoroindole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes and molecular interactions.
Material Science: It is utilized in the synthesis of novel materials with unique properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-Boc-3-bromo-5,7-difluoroindole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-Boc-3-bromo-5,7-difluoroindole can be compared with other indole derivatives such as:
1-Boc-5-bromoindole: Similar in structure but lacks the fluorine atoms, which may affect its reactivity and biological activity.
1-Boc-3-bromoindole: Lacks the fluorine atoms, making it less versatile in certain chemical reactions.
1-Boc-5,7-difluoroindole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
The presence of both bromine and fluorine atoms in 1-Boc-3-bromo-5,7-difluoroindole makes it unique and potentially more versatile for various applications.
Properties
Molecular Formula |
C13H12BrF2NO2 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5,7-difluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-9(14)8-4-7(15)5-10(16)11(8)17/h4-6H,1-3H3 |
InChI Key |
QITAVORMOMZBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
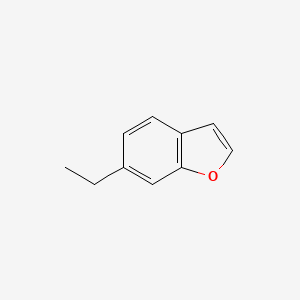
![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)

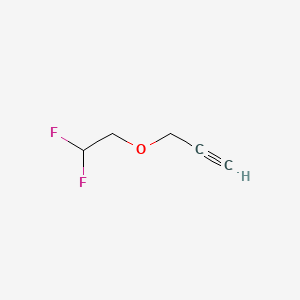
![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)
![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)

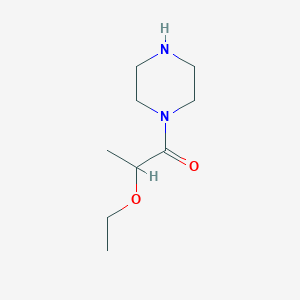
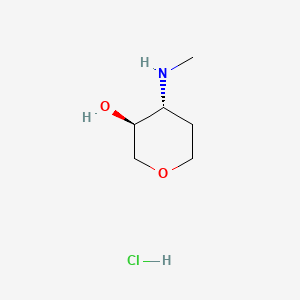
![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)

